molecular formula C17H14N4O4S B2817331 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920377-56-6

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2817331
CAS No.: 920377-56-6
M. Wt: 370.38
InChI Key: YUNZCPKRTVSWON-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a nitro group at the para position. The structure includes a pyridazine ring linked via an ethoxyethyl chain to a thiophene moiety. This compound’s design integrates multiple heterocyclic systems (pyridazine and thiophene) and a flexible ethylene glycol linker, which may influence its physicochemical properties (e.g., solubility, bioavailability) and molecular interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-17(12-3-5-13(6-4-12)21(23)24)18-9-10-25-16-8-7-14(19-20-16)15-2-1-11-26-15/h1-8,11H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZCPKRTVSWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide, a compound with the CAS number 920244-55-9, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O5S2C_{16}H_{14}N_{4}O_{5}S_{2}, with a molecular weight of 406.4 g/mol. The structure features a nitro group, a benzamide moiety, and a thiophene-substituted pyridazine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H14N4O5S2C_{16}H_{14}N_{4}O_{5}S_{2}
Molecular Weight406.4 g/mol
CAS Number920244-55-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Core : Cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
  • Introduction of the Nitro Group : Alkylation with 4-nitrobenzyl halides under basic conditions.
  • Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acids or stannanes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown promising results against various cancer cell lines, including:

  • HCT116 (Colon Cancer) : IC50 values indicating effective cell proliferation inhibition.
  • RPMI8226 (Multiple Myeloma) : Demonstrated cytotoxicity comparable to established chemotherapeutics.

A study reported that certain derivatives showed IC50 values ranging from 1 to 10 µM in inhibiting cancer cell growth, suggesting that structural modifications can enhance potency against specific targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • HDAC Inhibition : Analogous compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression.
  • Redox Activity : The nitro group may participate in redox reactions, influencing cellular signaling pathways.
  • Interaction with Enzymes : The thiophene and pyridazine rings may facilitate binding to various enzymes or receptors, modulating their activity.

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of related compounds, it was found that modifications in the side chains significantly affected the biological activity:

CompoundCell LineIC50 (µM)
Compound AHCT1165
Compound BRPMI82267
This compoundVariousTBD

This table illustrates the varying effectiveness of different compounds against cancer cells, highlighting the potential for optimizing derivatives for enhanced therapeutic efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. The presence of the thiophene and pyridazine rings may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt bacterial cell walls and inhibit growth. Preliminary studies suggest that 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide could be effective against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Drug Design

The structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs, which can be particularly beneficial in treating complex diseases like cancer and infections.

Targeted Therapy

The compound's specific interactions with cellular pathways can be leveraged for targeted therapy approaches. By modifying its structure to enhance selectivity towards cancer cells while minimizing effects on healthy tissues, researchers can develop more effective treatment options with fewer side effects .

Pesticide Development

Given its potential antimicrobial properties, this compound may be explored as a new pesticide or fungicide. The ability to target specific pathogens while being less harmful to beneficial organisms is crucial in sustainable agriculture practices. Research into the environmental impact and efficacy of such compounds is ongoing .

Organic Electronics

Due to its unique electronic properties, this compound could find applications in organic electronics. Its incorporation into organic photovoltaic cells or organic light-emitting diodes (OLEDs) may enhance device performance due to improved charge transport characteristics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Nitrobenzamide and Heterocyclic Moieties

Compound B27: 4-Nitro-N-(4'-(thiophen-2-yl)-[1,1'-biphenyl]-2-yl)benzamide
  • Structure : Shares the nitrobenzamide core but replaces the pyridazine-ethoxyethyl-thiophene system with a biphenyl-thiophene motif.
  • Key Differences: Linker: B27 lacks the ethoxyethyl spacer, resulting in reduced conformational flexibility compared to the target compound.
  • Synthesis : B27 is synthesized in 52% yield via coupling reactions, suggesting comparable synthetic accessibility to the target compound .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
  • Structure : Contains a nitrobenzamide core linked to a pyridyl group and a methoxyphenyl-piperazine moiety.
  • Bioactivity Implications: Piperazine derivatives are common in CNS-targeting drugs, whereas the thiophene-pyridazine system in the target compound may favor kinase inhibition or anti-inflammatory activity .

Analogues with Pyridazine and Tetrazine Systems

N-(2-Aminopropyl)-4-(6-(Pyrimidine-2-yl)-1,2,4,5-tetrazine-3-yl)benzamide
  • Structure: Features a tetrazine ring fused with pyrimidine, linked to a benzamide via an aminopropyl chain.
  • Key Differences :
    • Electron-Deficient Systems : The tetrazine ring is highly electron-deficient, enabling inverse electron-demand Diels-Alder reactions, unlike the pyridazine-thiophene system in the target compound.
    • Synthetic Route : Prepared via hydrazine-mediated cyclization, contrasting with the ethoxyethyl linker synthesis in the target compound .

Functional Group and Linker Variations

(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide
  • Structure : Utilizes a hexyloxy linker with an imidazole group and a peptide-like side chain.
  • Key Differences: Linker Length: The longer hexyl chain may enhance membrane permeability but reduce target specificity compared to the shorter ethoxyethyl linker.

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s ethoxyethyl linker and pyridazine-thiophene system require multi-step synthesis, similar to analogues like B27 .
  • Structure-Activity Relationships (SAR) :
    • Thiophene and pyridazine may synergize to modulate electronic properties and binding affinity.
    • The nitro group’s position (para) is conserved across analogues, suggesting its critical role in stability or interactions.
  • Unanswered Questions: Limited pharmacological data exist for the target compound. Comparative studies on solubility, metabolic stability, and target engagement are needed.

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O65–75>95%
Ether formationK₂CO₃, DMF, 70°C50–60>90%
Amide couplingEDCI, HOBt, DMF70–80>98%

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine-thiophene linkage and amide bond formation. Key signals include aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 410.0922) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core Modifications : Replace the thiophene with other heterocycles (e.g., furan, pyrrole) to evaluate electronic effects on target binding .
  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., Cl, OMe) at the benzamide’s para-position to modulate solubility and receptor affinity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with enzymes like COX-2 or kinases, guided by triazolopyridazine analogs’ known binding modes .

Q. Table 2: SAR Design Matrix

ModificationBiological TargetAssay Type
Thiophene → FuranCOX-2ELISA (IC₅₀)
Nitro → CyanoEGFR KinaseFluorescence Polarization
Ethoxy linker → PropoxyPI3KαWestern Blot

Advanced: How to resolve contradictions in biological activity data across assays?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods .
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and exclude false positives .
  • Metabolic Stability Testing : Compare results in liver microsomes (human vs. rodent) to identify species-specific degradation .

Advanced: What computational methods predict metabolic pathways and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate CYP450 metabolism (e.g., CYP3A4-mediated nitro reduction) and hERG channel inhibition risks .
  • Molecular Dynamics (MD) : Simulate nitro group reduction intermediates’ stability in aqueous environments (AMBER force field) .
  • Toxicity Profiling : Use Derek Nexus to flag mutagenicity risks from aromatic nitro compounds .

Basic: What are the stability considerations during storage?

Answer:

  • Light Sensitivity : The nitro group necessitates storage in amber vials at -20°C to prevent photodegradation .
  • Moisture Control : Lyophilize and store under argon due to hygroscopicity of the amide bond .

Advanced: How to troubleshoot low yields in the etherification step?

Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the pyridazin-3-ol .
  • Solvent Optimization : Replace DMF with DMAc or NMP to improve solubility of intermediates .
  • Byproduct Analysis : Use LC-MS to identify competing elimination products (e.g., ethylene formation) and adjust base strength (K₂CO₃ → Cs₂CO₃) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Cancer Cell Lines : MCF-7 (breast) and A549 (lung) for antiproliferative activity (MTT assay) .
  • Enzyme-Based Assays : COX-2 inhibition (fluorometric kit) or kinase panel screening (Eurofins) .

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